molecular formula C15H23N3O4S B1424271 Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate CAS No. 867065-53-0

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

Cat. No. B1424271
Key on ui cas rn: 867065-53-0
M. Wt: 341.4 g/mol
InChI Key: VJUXJZFRSYXDIL-UHFFFAOYSA-N
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Patent
US08586611B2

Procedure details

1,1-Dimethylethyl 1-piperazinecarboxylate (1.86 g, 10 mmol), methyl 2-chloro-5-thiazolecarboxylate (1.92 g, 10.0 mmol), diazabicycloundecene (1.5 mL, 10 mmol) and a catalytic amount of potassium iodide (2 mg) were dissolved in 10 mL of dry dimethylsulfoxide and warmed to 80° C. for 16 h. The warm solution was added dropwise with stirring to 200 mL of cold water. The reaction mixture was extracted with diethyl ether. The resulting extract was washed with water and brine, dried over magnesium sulfate and concentrated under reduced pressure to give 3.23 g of a yellow oil which solidified on standing. The solid was recrystallized from diethyl ether/hexanes to give 1.0 g of the title compound as light yellow crystals. This compound was of sufficient purity to use in subsequent reactions.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
diazabicycloundecene
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.ClC1S[C:17]([C:20](OC)=[O:21])=CN=1.[C:24]1([C:35]2CCCCCCCCCC=2)[CH2:34]CCCCCCCN[N:25]=1.[OH2:46].[CH3:47][S:48](C)=O>[I-].[K+]>[CH2:20]([O:21][C:35]([C:24]1[N:25]=[C:47]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)[S:48][CH:34]=1)=[O:46])[CH3:17] |f:5.6|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC=1SC(=CN1)C(=O)OC
Name
diazabicycloundecene
Quantity
1.5 mL
Type
reactant
Smiles
C1(=NNCCCCCCCC1)C1=CCCCCCCCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mg
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The warm solution was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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